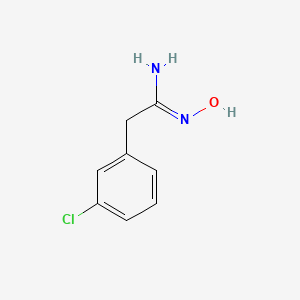

2-(3-chlorophenyl)-N'-hydroxyethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

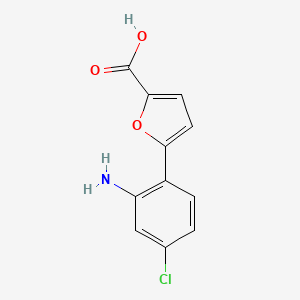

Vue d'ensemble

Description

2-(3-chlorophenyl)-N'-hydroxyethanimidamide, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClN2O. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Impact and Toxicity of Chlorophenols

Chlorophenols, including compounds related to 2-(3-chlorophenyl)-N'-hydroxyethanimidamide, have been extensively studied for their environmental impact and toxicity. A review of chlorophenols' effects on aquatic environments revealed moderate toxic effects to mammalian and aquatic life, with long-term exposure posing considerable risks to fish. The persistence of these compounds in the environment varies, being low in the presence of adapted microflora capable of biodegrading them but can become moderate to high under certain conditions. Bioaccumulation is expected to be low, yet their strong organoleptic effect is notable (Krijgsheld & Gen, 1986).

Health Risks Associated with Chlorophenols

The association between chlorophenols and health risks, particularly cancer, has been a subject of concern. Studies have linked phenoxyacetic acid herbicides and chlorophenols with soft-tissue sarcomas and non-Hodgkin's lymphomas. However, the evidence for a causal association remains strongest for non-Hodgkin's lymphomas, reflecting either a weak effect or a confounding exposure related to the use of these compounds (Kelly & Guidotti, 1989).

Degradation and Remediation Techniques

Research into the degradation of chlorophenols has highlighted the efficacy of zero valent iron and iron-based bimetallic systems in dechlorinating these pollutants. These systems offer a promising solution for overcoming the limitations of direct chlorophenol remediation, such as surface passivation over time. The efficiency of these methods varies based on the metal combinations used and the characteristics of the target chlorophenol, suggesting a nuanced approach to remediation strategies (Gunawardana, Singhal, & Swedlund, 2011).

Insights into Herbicide Toxicity and Environmental Presence

A scientometric review on the toxicity of 2,4-D, a widely used herbicide and related compound, offered insights into global research trends and identified key areas for future investigation. The study emphasized the importance of focusing on molecular biology, gene expression, and pesticide degradation to further understand the environmental and health impacts of herbicides like 2,4-D (Zuanazzi, Ghisi, & Oliveira, 2020).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), have been found to inhibit oxidative phosphorylation . CCCP acts as a protonophore, altering the permeability of the mitochondrial inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .

Biochemical Pathways

For instance, some indole derivatives have been found to exhibit diverse biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

A study investigating the in vivo metabolism of a similar compound in rats was conducted using high-performance liquid chromatography (hplc) .

Result of Action

Similar compounds, such as cccp, have been found to cause the gradual destruction of living cells and death of the organism .

Action Environment

It is known that the environment can significantly impact the effectiveness and stability of similar compounds .

Analyse Biochimique

Biochemical Properties

2-(3-chlorophenyl)-N’-hydroxyethanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, influencing mitochondrial function and energy production . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to alterations in their activity.

Cellular Effects

The effects of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in mitochondrial function, leading to altered energy production and increased oxidative stress . Additionally, it has been linked to changes in gene expression related to mitochondrial maintenance and function .

Molecular Mechanism

At the molecular level, 2-(3-chlorophenyl)-N’-hydroxyethanimidamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit oxidative phosphorylation by acting as a protonophore, disrupting the proton gradient across the mitochondrial membrane . This disruption affects ATP synthesis and overall cellular energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have indicated that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and altered cellular metabolism . Additionally, its stability in various experimental conditions can affect the reproducibility of results.

Dosage Effects in Animal Models

The effects of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced mitochondrial function and increased lifespan in certain models . At higher doses, it can induce toxic effects, including severe mitochondrial dysfunction and cell death . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

2-(3-chlorophenyl)-N’-hydroxyethanimidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative phosphorylation and energy metabolism . The compound’s impact on metabolic flux and metabolite levels can lead to significant changes in cellular energy balance and overall metabolic health.

Transport and Distribution

The transport and distribution of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide within cells and tissues are essential for its biological activity. It is transported across cellular membranes and distributed to various organelles, including mitochondria . The compound’s interaction with transporters and binding proteins influences its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide is primarily within the mitochondria. This localization is critical for its activity, as it directly affects mitochondrial function and energy production . The compound may also undergo post-translational modifications that direct it to specific mitochondrial compartments, further influencing its biochemical effects.

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTJREHZYDXQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.